Cas no 104371-21-3 ((1R)-1-(pentafluorophenyl)ethan-1-ol)

(1R)-1-(pentafluorophenyl)ethan-1-ol structure
104371-21-3 structure
상품 이름:(1R)-1-(pentafluorophenyl)ethan-1-ol
CAS 번호:104371-21-3
MF:C8H5F5O
메가와트:212.116719961166
MDL:MFCD00077839
CID:126186
PubChem ID:7014870

(1R)-1-(pentafluorophenyl)ethan-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)-
    • (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol
    • (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethan-1-ol
    • (R)-(+)-
    • (R)-(+)-1-(pentafluorophenyl)ethanol
    • (R)-(+)-1-(Pentafluorphenyl)ethanol
    • (R)-1-(pentafluorophenyl)ethanol
    • (R)-1-pentafluorophenylethan-1-ol
    • 76744_FLUKA
    • A-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
    • R(+)-1-(PENTAFLUOROPHENYL)ETHANOL
    • (1R)-1-(Pentafluorophenyl)ethanol
    • (r)-(+)-α-methyl-2,3,4,5,6-pentafluorobenzyl alcohol
    • R(+)-ALPHA-METHYL-2,3,4,5,6-PENTAFLUOROBENZYL ALCOHOL
    • (R)-(+)-1-(PENTAFLUOROPHENYL)ETHANOL, FL UKABRAND CHIRASELECT REAGENT, 99+%
    • (1R)-1-(pentafluorophenyl)ethan-1-ol
    • DTXSID30426698
    • (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, for chiral derivatization, >=99.0%
    • (R)-1-(perfluorophenyl)ethanol
    • EN300-1858943
    • (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
    • (R)-(+)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
    • (R)-(+)-1-(Pentafluoro-phenyl)ethanol
    • MFCD00077839
    • AKOS024385671
    • J-001159
    • 104371-21-3
    • MDL: MFCD00077839
    • 인치: InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1
    • InChIKey: WYUNHWKTLDBPLE-UWTATZPHSA-N
    • 미소: C[C@H](C1C(F)=C(F)C(F)=C(F)C=1F)O

계산된 속성

  • 정밀분자량: 212.02605559g/mol
  • 동위원소 질량: 212.02605559g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 186
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 20.2Ų
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

  • 융해점: 40-43 °C
    41-42 °C (lit.)
  • 플래시 포인트: 화씨 온도: 188.6°f< br / >섭씨: 87°C< br / >
  • PSA: 20.23000
  • LogP: 2.43540
  • 광학 활성: [α]20/D +7.0±0.5°, c = 1% in pentane

(1R)-1-(pentafluorophenyl)ethan-1-ol 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: 26-36
  • 포카표 F사이즈:10
  • 위험물 표지: Xi
  • 위험 용어:36/37/38

(1R)-1-(pentafluorophenyl)ethan-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB388908-1 g
(R)-(+)-1-(Pentafluoro-phenyl)ethanol
104371-21-3
1g
€722.00 2023-02-03
Enamine
EN300-1858943-0.05g
(1R)-1-(pentafluorophenyl)ethan-1-ol
104371-21-3
0.05g
$707.0 2023-09-18
Enamine
EN300-1858943-1.0g
(1R)-1-(pentafluorophenyl)ethan-1-ol
104371-21-3
1g
$943.0 2023-06-03
Enamine
EN300-1858943-10.0g
(1R)-1-(pentafluorophenyl)ethan-1-ol
104371-21-3
10g
$4052.0 2023-06-03
Chemenu
CM546734-1g
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL
104371-21-3 CM546734
1g
$392 2022-06-14
abcr
AB388908-1g
(R)-(+)-1-(Pentafluoro-phenyl)ethanol; .
104371-21-3
1g
€677.30 2025-02-16
Enamine
EN300-1858943-5.0g
(1R)-1-(pentafluorophenyl)ethan-1-ol
104371-21-3
5g
$2732.0 2023-06-03
Enamine
EN300-1858943-5g
(1R)-1-(pentafluorophenyl)ethan-1-ol
104371-21-3
5g
$2443.0 2023-09-18
Chemenu
CM546734-5g
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL
104371-21-3 CM546734
5g
$1568 2022-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03162-1g
Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)-
104371-21-3
1g
¥5198.0 2021-09-04

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:104371-21-3)(1R)-1-(pentafluorophenyl)ethan-1-ol
A1098562
순결:99%
재다:1g
가격 ($):401.0